molecular formula C26H28Cl2N4O2 B13391744 N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride

N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride

Cat. No.: B13391744
M. Wt: 499.4 g/mol
InChI Key: RQULTQQAHGYYDG-UHFFFAOYSA-N
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Description

VU0155069 is a selective inhibitor of phospholipase D1 (PLD1), an enzyme involved in various physiological processes such as membrane trafficking, cytoskeletal reorganization, and cell migration. This compound has shown significant potential in inhibiting tumor cell invasion and inflammasome activation, making it a valuable tool in scientific research .

Preparation Methods

The synthesis of VU0155069 involves several steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions

Chemical Reactions Analysis

VU0155069 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VU0155069 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of phospholipase D1 and its effects on various biochemical pathways.

    Biology: Employed in research on cell signaling, membrane dynamics, and cytoskeletal reorganization.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, sepsis, and cancer. .

Mechanism of Action

VU0155069 exerts its effects by selectively inhibiting phospholipase D1. This inhibition disrupts the enzyme’s role in membrane trafficking, cytoskeletal reorganization, and cell migration. The compound indirectly inhibits caspase-1 activity, which is involved in the activation of inflammatory cytokines such as interleukin-1β. This mechanism makes VU0155069 effective in reducing inflammation and tumor cell invasion .

Comparison with Similar Compounds

VU0155069 is unique in its high selectivity for phospholipase D1 over phospholipase D2. Similar compounds include:

VU0155069 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQULTQQAHGYYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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